methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For example, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow synthesis to ensure high purity and yield. This method is advantageous due to its scalability and efficiency in producing complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These include compounds like piperidine itself, piperidinone, and various substituted piperidines.
Benzoate Esters: Compounds such as methyl benzoate and ethyl benzoate share structural similarities.
Sulfonyl Compounds: These include sulfonamides and sulfonyl chlorides.
Uniqueness
Methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate is unique due to its combination of a piperidine ring, a benzoate ester, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H23NO5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
methyl 2-phenylmethoxy-5-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C20H23NO5S/c1-25-20(22)18-14-17(27(23,24)21-12-6-3-7-13-21)10-11-19(18)26-15-16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3 |
InChI Key |
NBZAEOOGFRZUQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.